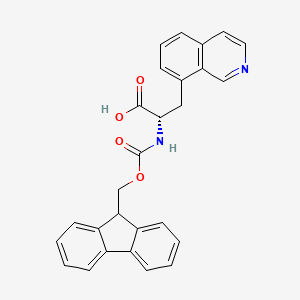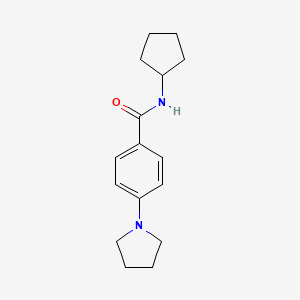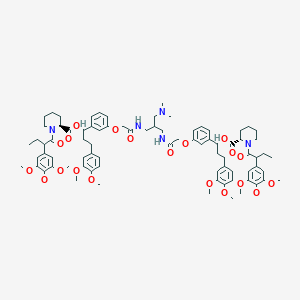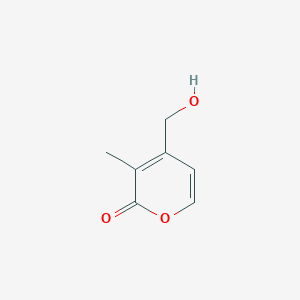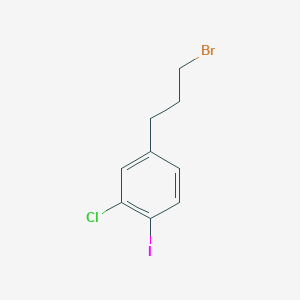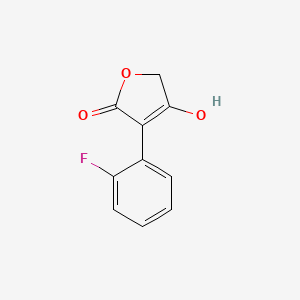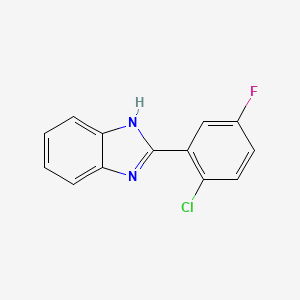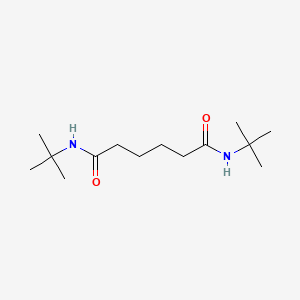
Hexanediamide, N,N'-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H28N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- typically involves the reaction of 1,6-hexanediamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is scaled up using continuous-flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to achieve high yields and purity. The continuous-flow process enhances mass transfer and reduces reaction time, making it more efficient than traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Hexanediamide, N,N’-di-benzoyloxy: Known for its antitumor and anaphylactic activities.
N,N’-Dimethylethylenediamine: Used as a chelating agent and in the preparation of metal complexes.
Uniqueness
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is unique due to its specific structural properties and the range of reactions it can undergo. Its versatility in various chemical reactions and applications sets it apart from similar compounds .
Propiedades
Número CAS |
69319-21-7 |
|---|---|
Fórmula molecular |
C14H28N2O2 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
N,N'-ditert-butylhexanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)15-11(17)9-7-8-10-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
YPESXBJFZNIKFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CCCCC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
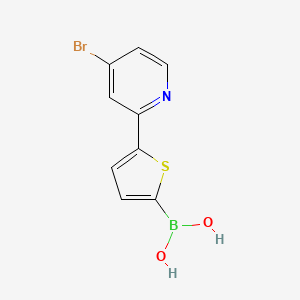
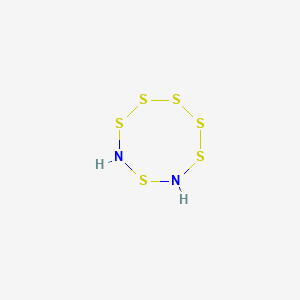
![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
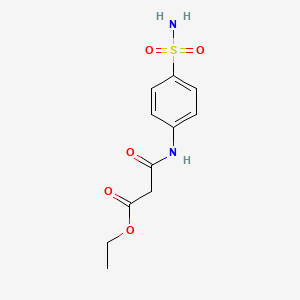
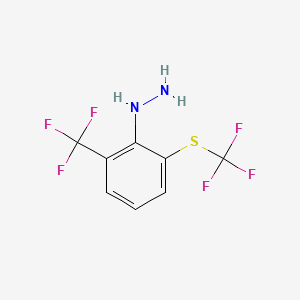
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
